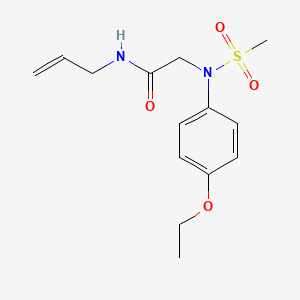
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG-232, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to target the MDM2-p53 interaction, a pathway that is often disrupted in cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to the hydrophobic pocket on the surface of MDM2, preventing it from binding to p53. This allows p53 to remain active and carry out its tumor suppressor functions, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, breast cancer, and ovarian cancer. In addition, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit tumor growth in mouse xenograft models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. However, one limitation is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more soluble analogs of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, which could improve its efficacy in vivo. Additionally, studies could be conducted to investigate the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research could be done to explore the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in treating other diseases, such as neurodegenerative disorders or viral infections.
In conclusion, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a promising small molecule inhibitor that has the potential to be a valuable tool in the fight against cancer. Its specificity for the MDM2-p53 interaction and ability to induce cell death in cancer cells make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N-allyl-N-(4-ethoxyphenyl)glycinamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinamide. This compound is then reacted with allyl bromide to yield the final product, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting the MDM2-p53 interaction, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can restore the function of the p53 tumor suppressor protein, which is often mutated or deleted in cancer cells. This can lead to cell cycle arrest, apoptosis, and ultimately, the death of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-10-15-14(17)11-16(21(3,18)19)12-6-8-13(9-7-12)20-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEYHHIQSYBHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)

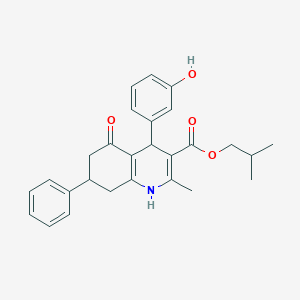
![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)
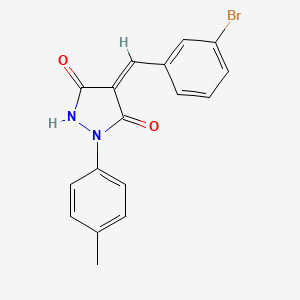
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
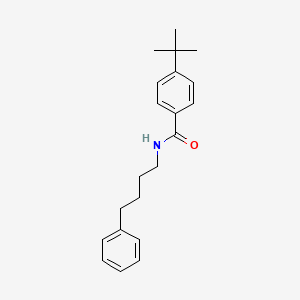
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
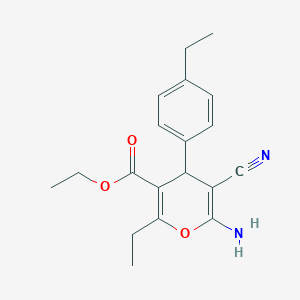
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)